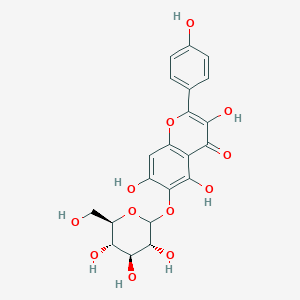
3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-6-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-6-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one is a flavonoid glycoside derived from kaempferol, a well-known flavonoid found in various plants. This compound is characterized by the attachment of a glucose molecule to the kaempferol structure, enhancing its solubility and bioavailability. Flavonoids like this compound are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-6-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one typically involves the glycosylation of kaempferol. One efficient method is the biocatalytic synthesis using recombinant strains of Escherichia coli. This method involves the use of uridine 5’-diphosphate (UDP)-glucose as a glycosyl donor and kaempferol as the acceptor . The reaction conditions are optimized to achieve high yields, with the highest production reaching 16.6 g/L for kaempferol 8-C-glucoside .
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale fermentation processes using engineered microbial strains. The use of macroporous resins for adsorption and desorption of the product is a common practice to enhance the purity and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-6-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the flavonoid structure to its corresponding dihydroflavonoid.
Substitution: Glycosylation is a common substitution reaction where a glucose molecule is attached to the kaempferol structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Glycosylation: UDP-glucose is used as a glycosyl donor in the presence of glycosyltransferase enzymes.
Major Products:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydroflavonoids.
Glycosylation: Various glycosides, including this compound.
Aplicaciones Científicas De Investigación
3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-6-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a marker compound to assess the quality of plant extracts.
Biology: Studied for its antioxidant properties and its role in reducing oxidative stress in cells.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of cosmeceuticals for its skin-moisturizing and anti-aging effects.
Mecanismo De Acción
3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-6-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one can be compared with other similar flavonoid glycosides:
Quercetin 3-O-glucoside (Isoquercitrin): Both compounds have similar antioxidant and anti-inflammatory properties, but this compound has better solubility and bioavailability.
Kaempferol 3-O-glucoside (Astragalin): While both are glycosides of kaempferol, this compound is unique due to its specific glycosylation pattern.
Comparación Con Compuestos Similares
- Quercetin 3-O-glucoside (Isoquercitrin)
- Kaempferol 3-O-glucoside (Astragalin)
- Quercetin 3-O-galactoside (Hyperoside)
- Kaempferol 3-O-arabinoside
Propiedades
Número CAS |
28225-10-7 |
|---|---|
Fórmula molecular |
C21H20O11 |
Peso molecular |
448.38 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















